molecular formula C24H35N7O2 B11681673 2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11681673
M. Wt: 453.6 g/mol
InChI Key: KVNACUFQHFUSRD-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes a hydrazone linkage and piperidine substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine typically involves a multi-step process. One common method is the condensation reaction between 2,4-diethoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine in the presence of piperidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atoms if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazone linkage and triazine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-Ethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine
  • 2-[(2E)-2-[(2,4-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine

Uniqueness

The uniqueness of 2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine lies in its specific substitution pattern and the presence of both hydrazone and piperidine functionalities. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H35N7O2

Molecular Weight

453.6 g/mol

IUPAC Name

N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H35N7O2/c1-3-32-20-12-11-19(21(17-20)33-4-2)18-25-29-22-26-23(30-13-7-5-8-14-30)28-24(27-22)31-15-9-6-10-16-31/h11-12,17-18H,3-10,13-16H2,1-2H3,(H,26,27,28,29)/b25-18+

InChI Key

KVNACUFQHFUSRD-XIEYBQDHSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.